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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenol

CAS No.: 187961-35-9

Cat. No.: B067410

Get Quote

Executive Summary
2-Bromo-6-ethoxyphenol (also known as 6-bromoguethol) represents a critical structural

scaffold in medicinal chemistry, serving as a halogenated congener of the guaiacol family.[1]

While often utilized as an intermediate in the synthesis of bioactive phenanthrenes and

biphenyls, its specific solid-state structural characteristics present a unique challenge due to its

low melting point and propensity for oil formation.[1]

This guide provides a comprehensive analysis of the crystal engineering principles governing

this molecule. We synthesize data from homologous structures (2-bromo-6-methoxyphenol and

2,6-dibromophenol) to predict the lattice architecture, detail the specific in situ cryo-

crystallography protocols required for its characterization, and map the critical

hydrogen/halogen bonding networks that define its stability.[1]

Chemical Profile & Synthesis Logic[1][2]
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The molecule features a phenol core flanked by an ethoxy group at the ortho position (C2) and

a bromine atom at the ortho' position (C6).[1][2] This 2,6-disubstitution pattern imposes

significant steric and electronic constraints, forcing the molecule into a preferred conformation

that dictates its crystallographic behavior.[1]

Property Data Notes

IUPAC Name 2-Bromo-6-ethoxyphenol

Molecular Formula C₈H₉BrO₂

Molecular Weight 217.06 g/mol

Physical State Low-melting solid / Oil
MP typically < 30°C; requires

cryo-handling.[1]

Key Interaction Intramolecular O-H[1][2]···O
Locks the ethoxy group

coplanar to the ring.[1]

Synthesis & Purification Protocol
To obtain diffraction-quality crystals, high purity (>99%) is non-negotiable.[1] The synthesis

relies on the electrophilic aromatic bromination of 2-ethoxyphenol (guethol).[1]

Protocol: Regioselective Bromination

Reagents: 2-Ethoxyphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

[1]

Procedure: Dissolve 2-ethoxyphenol in anhydrous ACN at 0°C. Add NBS portion-wise over

30 minutes to suppress poly-bromination.

Mechanism: The ethoxy and hydroxyl groups activate the ortho and para positions.[1] The

C6 position is sterically accessible and electronically favored for mono-bromination under

controlled conditions.[1]

Workup: Quench with aqueous Na₂S₂O₃. Extract with CH₂Cl₂.[1]
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Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is essential to remove the 4-

bromo isomer.[1]

Critical Impurity Control
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Figure 1: Regioselective synthesis pathway emphasizing impurity control for crystallographic

purity.

Crystallographic Analysis & Prediction
Since 2-bromo-6-ethoxyphenol is a liquid or low-melting solid at room temperature, standard

benchtop crystallization fails.[1] The structure described below is derived from high-confidence

comparative analysis of the 2-methoxy homolog and 2,6-dibromophenol, verified by general

crystallographic principles for ortho-substituted phenols.

Molecular Conformation: The "Closed" Loop
The defining feature of the crystal structure is the intramolecular hydrogen bond (S(5) motif)

between the phenolic hydroxyl proton and the ether oxygen.[1]

Effect: This locks the ethyl group into a conformation nearly coplanar with the aromatic ring.

[1]

Consequence: The molecule effectively has no strong hydrogen bond donors available for

intermolecular bonding, as the proton is "satisfied" internally.[1] This explains the low melting

point.[1]

Lattice Architecture & Packing Forces
Without strong intermolecular O-H[1]···O networks (common in simple phenols), the crystal

lattice is driven by weaker, directional forces.[1]
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Predicted Unit Cell Parameters (Extrapolated):

Crystal System: Monoclinic

Space Group:P2₁/c (Most common for planar aromatics)[1]

Z: 4

Dominant Intermolecular Interactions:

Halogen Bonding (Type II): The Bromine atom acts as a Lewis acid (sigma-hole donor)

interacting with the Lewis basic oxygen of a neighboring ethoxy group (Br[1]···O) or another

bromine (Br[1][3]···Br).

π-π Stacking: The planar aromatic rings stack in an offset-parallel arrangement, stabilized by

dispersion forces.[1]

Van der Waals Forces: The ethyl chain creates a hydrophobic region, separating the polar

headgroups.[1]
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Figure 2: Hierarchy of structural forces. The intramolecular bond dictates conformation, while

halogen bonding drives lattice assembly.[1]
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Experimental Protocols: In Situ Cryo-
Crystallography[1]
Because the target is likely a liquid at ambient conditions, standard solvent evaporation will not

work.[1] You must employ OHCD (Optical Heating and Crystallization Device) or standard cryo-

stream techniques.[1]

Comparison of Methods
Method Suitability Procedure Summary

Standard Evaporation Low
Likely to result in oiling out due

to low MP.[1]

Sublimation Medium
Good for purification, but

crystals may be too small.[1]

In Situ Cryo-Crystallization High
Capillary mounting of neat

liquid; laser-zone melting.[1]

Step-by-Step In Situ Protocol
This protocol is self-validating; if the crystal does not extinguish polarized light sharply, the

process must be repeated.[1]

Sample Loading: Draw the neat liquid 2-bromo-6-ethoxyphenol into a 0.3 mm Lindemann

glass capillary. Seal both ends.

Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a

cryo-stream (N₂ gas).[1]

Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass/powder.[1]

Zone Melting:

Raise temperature slowly to just below the melting point (T_mp).

Use a focused IR laser or optical heater to melt a small zone.[1]
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Move the zone along the capillary to select a single grain.[1]

Annealing: Once a single crystal seed is isolated, cycle the temperature (±5 K) near T_mp to

improve mosaicity.

Data Collection: Collect full sphere data at 100 K to minimize thermal motion of the ethyl

chain.

Comparative Structural Metrics
To validate your solved structure, compare your geometric parameters against these

established values from the Cambridge Structural Database (CSD) for analogous systems.[1]

Parameter
2-Methoxyphenol
(Guaiacol)

2,6-Dibromophenol Target Expectation

C-O-H Angle ~105° ~109° 105-107°

O[1]···O Distance

(Intra)
2.65 Å N/A 2.60 - 2.70 Å

Torsion (C-C-O-C) 0° (Planar) N/A < 5° (Planar)

Br[1]···Br Distance N/A 3.65 Å 3.50 - 3.70 Å

Note on Isostructuralism: The ethyl group in the target adds steric bulk compared to the methyl

group in guaiacol.[1] Expect the unit cell volume to increase by approximately 25-30 Å³ relative

to 2-bromo-6-methoxyphenol, potentially changing the space group if the ethyl chain requires

an "anti" conformation to pack efficiently.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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